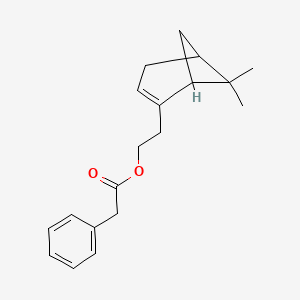

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate

Description

Properties

CAS No. |

30982-35-5 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-phenylacetate |

InChI |

InChI=1S/C19H24O2/c1-19(2)16-9-8-15(17(19)13-16)10-11-21-18(20)12-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3 |

InChI Key |

FPJNFQPRCFYLDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC=C(C1C2)CCOC(=O)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl phenylacetate

- Molecular Formula: C19H24O2

- Molecular Weight: 284.4 g/mol

- Structural Features: The molecule consists of a bicyclo[3.1.1]hept-2-ene core substituted at the 2-position with a 2-phenylacetate ethyl ester group and two methyl groups at the 6,6-positions.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl phenylacetate typically involves:

- Step 1: Preparation of the bicyclic alcohol intermediate, 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol.

- Step 2: Esterification of this bicyclic alcohol with phenylacetic acid or its activated derivative (e.g., phenylacetyl chloride or phenylacetic acid anhydride).

This approach is consistent with classical ester synthesis methods where an alcohol and an acid derivative are condensed under acidic or coupling reagent conditions.

Detailed Synthetic Routes

Preparation of the Bicyclic Alcohol Intermediate

The bicyclic alcohol precursor is synthesized from bicyclo[3.1.1]hept-2-ene derivatives, often starting from 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-carboxylic acid or related compounds. Literature reports describe the following:

- Reduction of the corresponding acid or ester to the alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.

- Alternative methods involve substitution reactions on sulfonyloxy derivatives of the bicyclic system to introduce the 2-ethyl alcohol side chain with retention of the bicyclic framework.

Esterification with Phenylacetic Acid

Once the bicyclic alcohol is obtained, esterification is performed by:

- Reacting the bicyclic alcohol with phenylacetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or using acid chlorides (phenylacetyl chloride) under basic or acidic catalysis.

- Alternatively, direct Fischer esterification by refluxing the bicyclic alcohol with phenylacetic acid in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) and removal of water to drive the equilibrium toward ester formation.

Representative Reaction Conditions

| Step | Reagents & Conditions | Outcome / Yield | Notes |

|---|---|---|---|

| Reduction of acid to alcohol | LiAlH4 in anhydrous ether, 0°C to room temp, 3-6 h | High yield (typically >80%) | Careful quenching required |

| Esterification | Phenylacetyl chloride, pyridine, 0-25°C, 2-4 h | Moderate to high yield (70-90%) | Pyridine acts as base and HCl scavenger |

| Alternative esterification | Phenylacetic acid, acid catalyst, reflux, removal of water | Moderate yield (60-80%) | Requires azeotropic removal of water |

Research Outcomes and Analysis

Yields and Efficiency

Spectroscopic Data

- NMR data confirm the bicyclic framework and ester linkage, with characteristic signals for the bicyclic protons and aromatic phenyl protons.

- IR spectra show strong ester carbonyl absorption near 1735 cm⁻¹.

- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight of 284.4 g/mol.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield | Key Observations |

|---|---|---|---|---|

| Bicyclic alcohol synthesis | LiAlH4 or borane reduction of acid/ester | Anhydrous ether, 0-25°C, 3-6 h | >80% | Sensitive to moisture |

| Side-chain introduction via sulfonyloxy intermediate | Sulfonyloxymethylbicyclo[3.1.1]hept-2-ene + nucleophile | Room temp to reflux | 70-82% | Improved regioselectivity |

| Esterification with phenylacetyl chloride | Pyridine, 0-25°C, 2-4 h | 70-90% | Efficient HCl scavenging | |

| Fischer esterification | Phenylacetic acid, acid catalyst, reflux | 60-80% | Requires water removal |

Chemical Reactions Analysis

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- XLogP3 : 4.2 (high lipophilicity)

- Boiling Point : 385.1°C at 760 mmHg

- Density : 1.054 g/cm³

- Refractive Index : 1.536

- PSA (Polar Surface Area) : 26.3 Ų

Applications: Primarily used in fragrances for its woody, sweet, and floral notes .

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

Key Differences :

- The target compound’s phenylacetate group enhances its lipophilicity (XLogP3 = 4.2) compared to Nopol acetate (XLogP3 ~3.5 estimated), contributing to longer-lasting fragrance retention .

Pharmacologically Active Derivatives

Key Differences :

- The target compound lacks nitrogen-containing functional groups, limiting its pharmacological utility compared to quinoline-acetamide (antiplasmodial) and amino ether (anesthetic) derivatives .

- Coumarin derivatives (e.g., 3ab, 3bb) exhibit chromophore properties and enzyme inhibition, unlike the fragrance-focused target compound .

Complex Derivatives and Recent Innovations

Key Differences :

Analytical Characterization

- NMR Data: Target compound’s ¹H NMR would show signals for the phenyl group (δ 7.2–7.4 ppm) and bicyclic protons (δ 1.0–2.4 ppm), similar to Nopol acetate . 5r displays distinct triazole NH (δ 9.98 ppm) and aromatic protons (δ 6.91–7.39 ppm) .

Biological Activity

2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl phenylacetate, also known by its CAS number 30982-35-5, is a compound of interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C19H24O2

- Molecular Weight : 284.39 g/mol

- CAS Number : 30982-35-5

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied primarily for its potential as an anti-inflammatory and analgesic agent. Preliminary research indicates that it may interact with various biological pathways.

-

Anti-inflammatory Effects

- The compound exhibits properties that may inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Studies suggest that it could modulate the production of pro-inflammatory cytokines.

-

Analgesic Properties

- It may influence pain pathways by acting on specific receptors in the central nervous system (CNS).

- Research indicates potential efficacy in models of acute and chronic pain.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapid absorption noted in animal models post-administration.

- Distribution : High affinity for lipid membranes suggests effective penetration into tissues.

- Metabolism : Primarily metabolized in the liver; further studies needed to elucidate specific metabolic pathways.

- Excretion : Renal excretion is the primary route; metabolites require characterization.

Safety and Toxicology

Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand the potential risks associated with chronic use.

Q & A

Q. What statistical approaches are recommended for multivariate analysis of structure-activity relationships (SAR)?

- Methodology : Apply partial least squares regression (PLS-R) or machine learning (e.g., random forest) to correlate molecular descriptors (e.g., topological polar surface area) with bioactivity. Use cross-validation (k-fold) to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.